Propyl dihydroferulate

Description

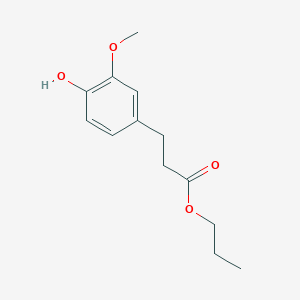

Propyl dihydroferulate (C13H16O4) is a propyl ester derivative of dihydroferulic acid, characterized by a phenolic core with methoxy and hydroxyl substituents. These compounds share functional groups (e.g., methoxy, hydroxyl) and propyl chains, influencing their physicochemical properties and applications in pharmaceuticals, cosmetics, and materials science .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

propyl 3-(4-hydroxy-3-methoxyphenyl)propanoate |

InChI |

InChI=1S/C13H18O4/c1-3-8-17-13(15)7-5-10-4-6-11(14)12(9-10)16-2/h4,6,9,14H,3,5,7-8H2,1-2H3 |

InChI Key |

SPWKTSDNFHMAMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Propyl Guaiacol vs. Propyl Dihydroferulate

- Structural Similarities: Both contain a propyl chain and methoxy-substituted phenolic ring.

- Differences : Propyl guaiacol lacks the additional hydroxyl group present in dihydroferulic acid, reducing its polarity.

- Purity and Synthesis: Propyl guaiacol achieves intermediate purity (71.5%) via separation processes, with impurities attributed to monomers like ethyl guaiacol . This compound likely requires similar purification methods but may exhibit higher stability due to its saturated side chain.

Methyl Paraben vs. This compound

- Functional Groups : Methyl paraben (Propyl 4-Hydroxybenzoate) has a simpler structure with a single hydroxyl group, while this compound features dihydroferulic acid’s dual substituents (methoxy and hydroxyl).

- Applications : Methyl paraben is widely used as a preservative in cosmetics (laboratory grade, 33.4% purity) but faces regulatory scrutiny due to toxicity concerns . This compound’s antioxidant properties may offer safer alternatives in preservative formulations .

Pyridalyl vs. This compound

- Complexity: Pyridalyl (C20H16Cl4F3NO2) is a halogenated ether with a molecular weight of 491.12, contrasting with this compound’s simpler structure .

- Physicochemical Properties : Pyridalyl’s chlorine and trifluoromethyl groups enhance its lipophilicity and persistence, making it a pesticide. This compound’s lower molecular weight (≈242.26 g/mol) and polar groups favor biodegradability and pharmaceutical applications .

Data Tables

Table 1: Molecular Properties of Propyl Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity (%) | Applications |

|---|---|---|---|---|---|

| This compound | C13H16O4 | ~242.26 | Methoxy, Hydroxyl, Ester | N/A | Antioxidants, Drug delivery |

| Propyl Guaiacol | C10H14O2 | 166.22 | Methoxy, Phenol | 71.5 | Fragrances, Polymer synthesis |

| Methyl Paraben | C8H8O3 | 152.15 | Hydroxyl, Ester | 33.4 | Cosmetic preservatives |

| Pyridalyl | C20H16Cl4F3NO2 | 491.12 | Halogens, Ether | N/A | Pesticides |

Q & A

Q. What analytical techniques are recommended for quantifying propyl dihydroferulate in plant biomass, and how can researchers ensure reproducibility?

this compound can be quantified using Derivatization Followed by Reductive Cleavage (DFRC) coupled with gas chromatography-mass spectrometry (GC-MS). This method releases monolignol conjugates from lignin, enabling precise measurement. Key steps include:

- Sample preparation : Homogenize plant tissue and perform DFRC to cleave ester-linked compounds .

- Technical replicates : Run at least two technical replicates per sample to account for instrumental variability.

- Biological replicates : Use multiple biological replicates (e.g., two or more independent plant samples) to ensure statistical robustness .

- Calibration standards : Include authentic this compound standards to validate retention times and quantify concentrations.

Q. What synthetic protocols are used to produce this compound for experimental studies?

this compound is synthesized via esterification of dihydroferulic acid with propanol , catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Critical steps include:

- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.

- Purification : Isolate the compound via column chromatography or recrystallization, ensuring ≥95% purity as verified by NMR and HPLC .

- Storage : Store in anhydrous conditions at -20°C to prevent hydrolysis.

Q. How does this compound contribute to lignin biosynthesis in energy crops like sorghum?

this compound acts as a monolignol conjugate that influences lignin polymerization. Researchers can:

- Compare mutants : Analyze lignin composition in wild-type vs. COMT (caffeic acid O-methyltransferase) knockout mutants using thioacidolysis and 2D-NMR to assess changes in lignin subunits .

- Enzyme assays : Test feruloyl-CoA:monolignol transferase activity in vitro to confirm its role in incorporating this compound into lignin .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s impact on lignin recalcitrance and biofuel yield?

Use multi-omics approaches :

- Transcriptomics : Identify genes upregulated during lignin biosynthesis in high-propyl dihydroferulate genotypes.

- Metabolomics : Map metabolic fluxes using C-labeled precursors to trace incorporation into lignin.

- Biomechanical testing : Measure saccharification efficiency in pretreated biomass to correlate this compound content with glucose release .

- Controlled environments : Grow plants under standardized light, temperature, and nutrient conditions to minimize confounding variables .

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as its role in metabolic health?

Contradictions may arise from variability in experimental models or analytical methods . Mitigation strategies include:

- Systematic reviews : Critically evaluate existing data for methodological consistency (e.g., dose ranges, model organisms) using PRISMA guidelines .

- Dose-response studies : Test this compound across physiological to supra-physiological concentrations in in vitro (e.g., hepatocyte cultures) and in vivo (e.g., murine models) systems .

- Cross-validation : Compare results from GC-MS, LC-MS, and enzymatic assays to rule out analytical artifacts .

Q. What computational tools predict the metabolic fate of this compound in mammalian systems?

In silico methods include:

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP1A2) using AutoDock Vina to predict oxidation sites.

- Pathway analysis : Use KEGG or MetaCyc databases to map potential metabolites, such as dihydroferulic acid and propionic acid derivatives .

- Pharmacokinetic modeling : Apply tools like GastroPlus to estimate absorption, distribution, and excretion profiles based on logP and solubility data .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.